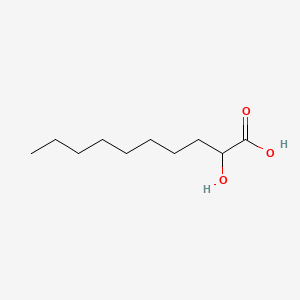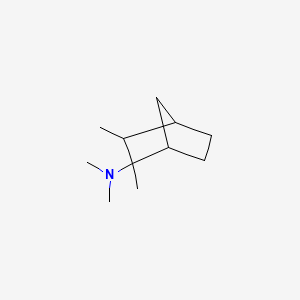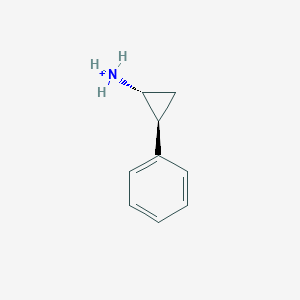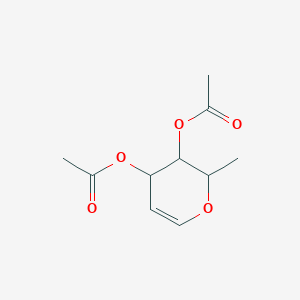
4-CPPC
Overview
Description
Scientific Research Applications
4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving macrophage migration inhibitory factor-2 and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions related to macrophage migration inhibitory factor-2 activity.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
Target of Action
The primary target of 4-CPPC is Macrophage Migration Inhibitory Factor-2 (MIF-2) . MIF-2 is a pro-inflammatory protein that plays a crucial role in the immune response and inflammation .
Mode of Action
This compound interacts with MIF-2 by binding to it in a competitive manner . It shows a 13-fold selectivity for human MIF-2 versus human MIF-1 . This interaction inhibits the biological activity of MIF-2 .
Biochemical Pathways
The binding of this compound to MIF-2 affects the ERK1/2 phosphorylation pathway . Specifically, this compound inhibits MIF-2-induced ERK1/2 phosphorylation in primary human skin fibroblasts .
Pharmacokinetics
It’s soluble in dmso , which suggests it could be administered in a solution form for better bioavailability.
Result of Action
The inhibition of MIF-2 by this compound leads to a decrease in ERK1/2 phosphorylation . This could potentially reduce the inflammatory response, given the role of MIF-2 in inflammation .
Action Environment
It’s worth noting that the compound is stable at room temperature , suggesting it has good environmental stability.
Future Directions
Metal–organic frameworks (MOF) are widely used in practice in many fields such as gas storage and separation, catalysis, enzyme immobilization, drug delivery, and design of electrochemical energy storage devices . Given its role in the preparation of MOFs, 4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid could have significant potential in these areas.
Biochemical Analysis
Biochemical Properties
4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid interacts with the MIF-2 protein, a key player in the immune response and inflammation . It selectively inhibits MIF-2 over MIF-1, indicating a specific interaction with the MIF-2 protein . The nature of these interactions involves binding to the CD74 receptor, which is crucial for the biological activity of MIF-2 .
Cellular Effects
4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid has been shown to influence cell function by inhibiting MIF-2-induced ERK1/2 phosphorylation in primary human skin fibroblasts . This suggests that it may impact cell signaling pathways and potentially influence gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid involves its binding to the CD74 receptor, inhibiting the binding of MIF-2 . This inhibition disrupts the normal function of MIF-2, leading to a decrease in MIF-2-induced ERK1/2 phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid involves the reaction of 3-carboxybenzaldehyde with pyridine-2,5-dicarboxylic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of 4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid is unique in its high selectivity for macrophage migration inhibitory factor-2 over macrophage migration inhibitory factor-1. Similar compounds include:
4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid analogs: These compounds have similar structures but may vary in their selectivity and potency.
Other macrophage migration inhibitory factor-2 inhibitors: Compounds that inhibit macrophage migration inhibitory factor-2 but with different chemical structures and properties.
Properties
IUPAC Name |
4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-11(14(20)21)15-6-10(9)13(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVHLJGGHJLTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)







![4-[methyl(Nitroso)amino]benzene-1,2-Diol](/img/structure/B1664103.png)


